



# Application of Ethyl 2-phenylthiazole-5carboxylate in Medicinal Chemistry: A Detailed Overview

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Compound of Interest		
Compound Name:	Ethyl 2-phenylthiazole-5- carboxylate	
Cat. No.:	B176896	Get Quote

Introduction: Ethyl 2-phenylthiazole-5-carboxylate and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This class of compounds has garnered significant attention for its potential in the development of novel therapeutic agents targeting a range of diseases, including metabolic disorders, fungal infections, and cancer. The inherent drug-like properties of the thiazole ring, combined with the synthetic tractability of the ethyl carboxylate group, make this scaffold an attractive starting point for the design and synthesis of potent and selective modulators of various biological targets. This document provides a comprehensive overview of the applications of ethyl 2-phenylthiazole-5-carboxylate in medicinal chemistry, including detailed application notes, experimental protocols, and a summary of structure-activity relationship (SAR) data.

#### **Therapeutic Applications**

The **ethyl 2-phenylthiazole-5-carboxylate** core has been successfully exploited to develop inhibitors for several key enzymes implicated in human diseases. The primary areas of application include:

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a key negative regulator of
insulin and leptin signaling pathways, making it a prime target for the treatment of type 2
diabetes and obesity. Derivatives of ethyl 2-phenylthiazole-5-carboxylate have been



identified as a novel class of PTP1B inhibitors.[1] These compounds have been shown to enhance insulin sensitivity by preventing the dephosphorylation of the insulin receptor.

- CYP51 Inhibition for Antifungal Activity: Lanosterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[2]
   Ethyl 2-phenylthiazole-5-carboxylate derivatives have been designed and synthesized as potent CYP51 inhibitors, exhibiting significant antifungal activity against various pathogenic fungi.[2]
- Anticancer Applications: The 2-aminothiazole-5-carboxamide scaffold, derived from ethyl 2-aminothiazole-5-carboxylate, is a key structural component of the tyrosine kinase inhibitor dasatinib, a drug used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[3] Furthermore, novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines.[4]

#### **Quantitative Data Summary**

The following tables summarize the biological activity data for representative **ethyl 2- phenylthiazole-5-carboxylate** derivatives.

Table 1: PTP1B Inhibitory Activity of 2-ethyl-5-phenylthiazole-4-carboxamide Derivatives

Compound	R	IC50 (μM)
18g	4-Carboxyphenyl	1.8 ± 0.2
Lead Compound	Unspecified	> 50

Data extracted from a study on novel PTP1B inhibitors. The IC50 value represents the concentration of the compound required to inhibit 50% of the PTP1B enzyme activity.

Table 2: Antifungal Activity of 2-phenylthiazole Derivatives against Susceptible Fungal Strains



Compound	R	C. albicans (SC5314) MIC80 (µg/mL)	C. tropicalis (2.3739) MIC80 (µg/mL)	C. neoformans (2.3161) MIC80 (µg/mL)
В9	4-n-pentyl	0.125	0.25	0.5
Fluconazole	-	0.25	1	4

MIC80 values represent the minimum inhibitory concentration required to inhibit 80% of fungal growth.[2]

Table 3: Anticancer Activity of 2-phenyl-4-trifluoromethyl Thiazole-5-carboxamide Derivatives

Compound	R	A-549 (% Inhibition at 10 μM)	Bel7402 (% Inhibition at 10 µM)	HCT-8 (% Inhibition at 10 μM)
8g	4-chloro-2- methylphenyl	48	35	42

% Inhibition represents the percentage of cancer cell growth inhibited at a 10  $\mu$ M concentration of the compound.[4]

### **Experimental Protocols**

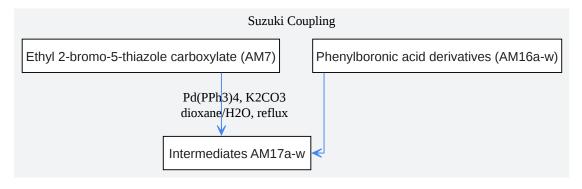
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of **ethyl 2-phenylthiazole-5-carboxylate** derivatives.

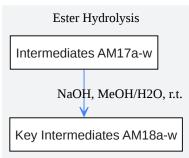
## General Synthesis of Ethyl 2-phenylthiazole-5carboxylate Derivatives

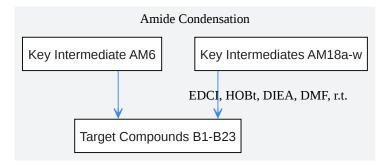
This protocol describes a general method for synthesizing **ethyl 2-phenylthiazole-5- carboxylate** derivatives via a Suzuki-coupling reaction followed by ester hydrolysis and amide condensation.

**Experimental Workflow for Synthesis** 

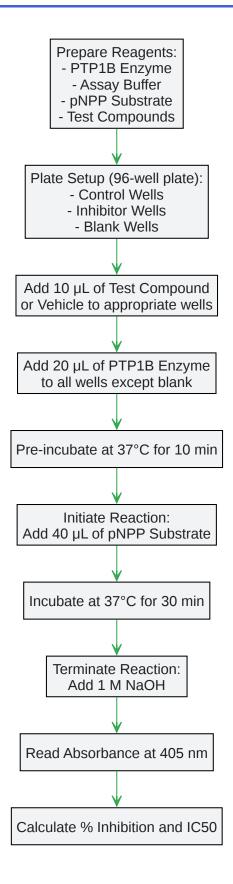




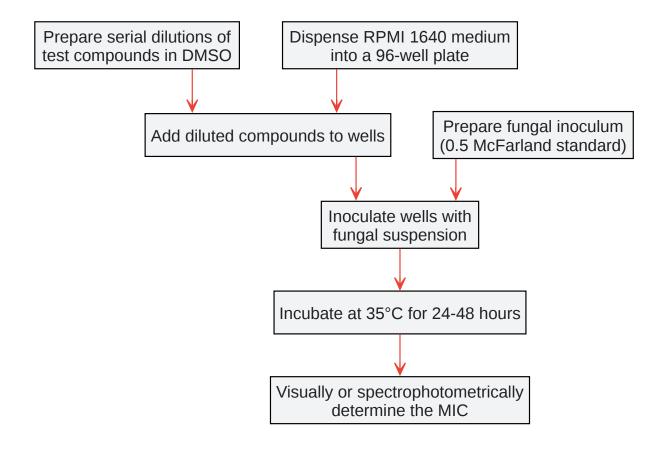


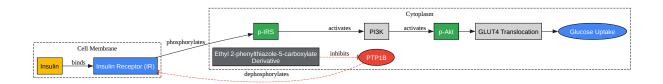




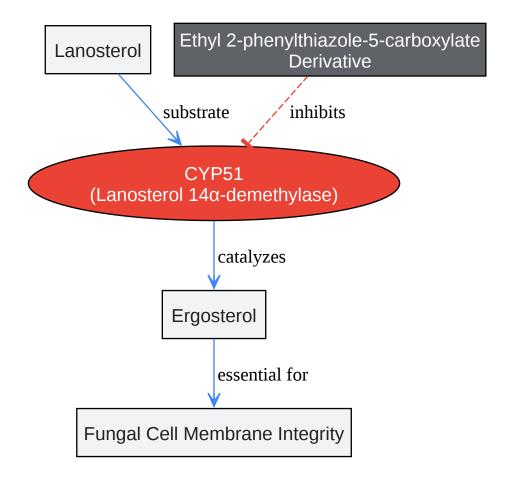












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